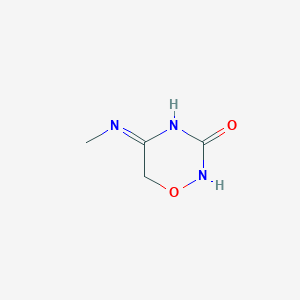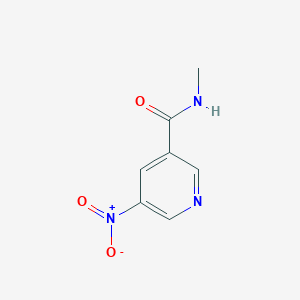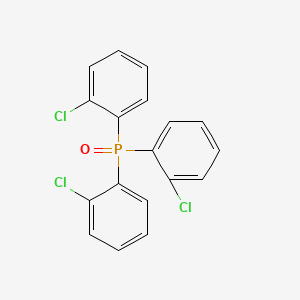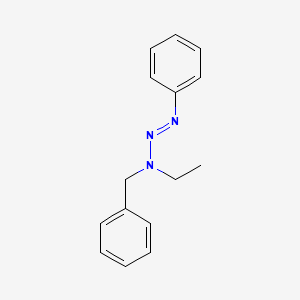
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with amino, prop-2-en-1-yl, and diundecyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkylating agents.
Substitution Reactions: The amino, prop-2-en-1-yl, and diundecyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur efficiently.
Quaternization: The final step involves the quaternization of the triazolium ring with a chloride source to form the triazolium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium derivatives, while reduction may produce reduced triazolium compounds.
科学的研究の応用
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
作用機序
The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Affect Cellular Processes: It can influence various cellular processes such as cell proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
4-Amino-1-(prop-2-en-1-yl)-3,5-dialkyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure with different alkyl groups.
4-Amino-1-(prop-2-en-1-yl)-3,5-diaryl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Contains aryl groups instead of alkyl groups.
Uniqueness
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
59944-52-4 |
|---|---|
分子式 |
C27H55ClN4 |
分子量 |
471.2 g/mol |
IUPAC名 |
1-prop-2-enyl-3,5-di(undecyl)-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C27H54N4.ClH/c1-4-7-9-11-13-15-17-19-21-23-26-29-30(25-6-3)27(31(26)28)24-22-20-18-16-14-12-10-8-5-2;/h6,27H,3-5,7-25,28H2,1-2H3;1H |
InChIキー |
OPXICOWZKVWWSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1[NH+](N=C(N1N)CCCCCCCCCCC)CC=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)



![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)








